1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one
Description
Contextualization of Perfluorinated Organic Compounds in Contemporary Organic Synthesis
Perfluorinated organic compounds (PFCs), characterized by the replacement of hydrogen atoms with fluorine, hold a unique and significant position in modern organic synthesis. The strong carbon-fluorine bond imparts exceptional thermal and chemical stability to these molecules. This high stability, coupled with altered electronic properties, makes PFCs and their derivatives valuable in a wide array of applications, including the development of advanced materials, pharmaceuticals, and agrochemicals. The introduction of perfluoroalkyl chains can significantly modify the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.
Unique Reactivity and Synthetic Opportunities Afforded by Fluorinated α,β-Unsaturated Ketones
Fluorinated α,β-unsaturated ketones, also known as fluorinated enones, are a class of compounds that combine the reactivity of an electron-poor alkene with the unique properties conferred by fluorine atoms. The presence of fluorine, particularly on the alkyl chain, dramatically influences the electrophilicity of the enone system. The strong electron-withdrawing nature of the pentafluoroethyl group in a compound like 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one is expected to render the β-carbon highly susceptible to nucleophilic attack. This enhanced reactivity opens up a plethora of synthetic opportunities for the construction of complex fluorinated molecules, including various heterocyclic compounds through cycloaddition and annulation reactions.
Overview of this compound within this Chemical Class
This compound belongs to the family of fluorinated α,β-unsaturated ketones. Its structure features a pentafluoroethyl group, a carbonyl group, and an ethoxy-substituted vinyl group. This arrangement of functional groups suggests it is a versatile building block in organic synthesis. The combination of the electron-withdrawing pentafluoroethyl group and the electron-donating ethoxy group on the double bond creates a polarized system with distinct reactive sites.
Basic information for this compound is available from chemical suppliers. scbt.comchemicalbook.com
| Property | Value |
| CAS Number | 184783-32-2 |
| Molecular Formula | C7H7F5O2 |
| Molecular Weight | 218.12 g/mol |
This data is compiled from publicly available information from chemical suppliers.
Due to the lack of specific research data, a detailed discussion of its synthesis and reactivity remains speculative, based on the general behavior of similar fluorinated enones. It is plausible that this compound could serve as a precursor for various fluorine-containing heterocycles and other functionalized organic molecules. However, without published research, any specific reaction pathways or product formations cannot be detailed.
Structure
3D Structure
Properties
CAS No. |
184783-32-2 |
|---|---|
Molecular Formula |
C7H7F5O2 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one |
InChI |
InChI=1S/C7H7F5O2/c1-2-14-4-3-5(13)6(8,9)7(10,11)12/h3-4H,2H2,1H3 |
InChI Key |
GJLCTHUCEKDZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One
Historical and Contemporary Preparative Routes
The preparation of 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one has evolved, with a historical basis in the acylation of activated alkenes. Contemporary methods have focused on improving the efficiency and practicality of these routes.
Acylation Reactions of Enol Ethers with Perfluorocarboxylic Anhydrides (e.g., Pentafluoropropionic Anhydride)
The most prominent and well-documented method for the synthesis of this compound is the acylation of ethyl vinyl ether with pentafluoropropionic anhydride (B1165640). This reaction provides a direct route to the desired fluorinated enone. An improved and scalable procedure for this transformation has been described, affording the product in good yields. researchgate.net
The general reaction involves the treatment of ethyl vinyl ether with pentafluoropropionic anhydride, typically in the presence of a base such as pyridine (B92270), which acts as a catalyst and scavenger for the pentafluoropropionic acid byproduct. The reaction proceeds via an electrophilic attack of the acylonium ion, generated from the anhydride and pyridine, on the electron-rich double bond of the enol ether. Subsequent elimination of a proton yields the stable enone structure.
This method has proven to be effective for the synthesis of a range of 5-alkoxy-1,1,1,2,2-pentafluoro-4-alken-3-ones, with reported yields for the ethoxy derivative being in the range of 71-82%. researchgate.net The scalability of this procedure makes it a practical choice for obtaining significant quantities of the target compound.
Alternative Synthetic Pathways and their Mechanistic Considerations
While the acylation of enol ethers with perfluorocarboxylic anhydrides remains the primary synthetic route, other potential pathways can be considered based on general principles of organic synthesis. These alternative routes, though not as extensively documented for this specific compound, could involve the reaction of a metalated enol ether with a pentafluoropropionyl electrophile or the modification of other fluorinated precursors.
Mechanistically, the acylation of ethyl vinyl ether with pentafluoropropionic anhydride is believed to proceed through a polar, stepwise mechanism. The initial step involves the formation of a reactive acylpyridinium species from the interaction of pentafluoropropionic anhydride and pyridine. This electrophilic species is then attacked by the nucleophilic β-carbon of the ethyl vinyl ether, leading to the formation of a carbocationic intermediate. This intermediate is stabilized by the adjacent oxygen atom. Finally, deprotonation of the α-carbon by pyridine or another basic species results in the formation of the carbon-carbon double bond and the final product, this compound.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base catalyst.
For the acylation of ethyl vinyl ether with pentafluoropropionic anhydride, pyridine is a commonly employed base. The stoichiometry of pyridine is important; typically, a slight excess is used to ensure complete reaction and to neutralize the acid byproduct. The reaction temperature can influence the reaction rate and the formation of side products. Milder conditions are generally preferred to minimize potential polymerization of the enol ether or other undesired reactions.
The solvent choice can also impact the reaction efficiency. Aprotic solvents that can dissolve the reactants and intermediates are typically used. The concentration of the reactants can also be optimized to favor the desired reaction pathway.
A study by Martins et al. reports the successful synthesis of 5-alkoxy-1,1,1,2,2-pentafluoro-4-alken-3-ones, including the target compound, in good yields (71-82%) on a molar scale, indicating that the conditions have been effectively optimized for scalability. researchgate.net
Table 1: Reported Yields for the Synthesis of this compound
| Reactants | Catalyst | Yield (%) | Reference |
| Ethyl vinyl ether, Pentafluoropropionic anhydride | Pyridine | 71-82 | researchgate.net |
Stereochemical Control in Synthesis (E/Z Isomerism)
The double bond in this compound can exist as either the E or Z isomer. The stereochemical outcome of the synthesis is an important consideration, as the different isomers may exhibit different reactivity and physical properties.
In the acylation of enol ethers, the stereoselectivity of the reaction can be influenced by several factors, including the structure of the enol ether, the nature of the acylating agent, and the reaction conditions. The mechanism of the reaction, particularly the conformation of the intermediate species, plays a crucial role in determining the final stereochemistry.
For the reaction of ethyl vinyl ether with pentafluoropropionic anhydride, the formation of the E and Z isomers is possible. The relative stability of the transition states leading to each isomer will dictate the product ratio. Steric interactions between the bulky pentafluoropropyl group and the ethoxy group can influence the preferred orientation during the elimination step, potentially favoring one isomer over the other. However, detailed studies specifically investigating the E/Z isomerism in the synthesis of this compound are not extensively reported in the readily available literature. Further research would be necessary to fully elucidate the factors controlling the stereochemical outcome of this reaction.
Reaction Chemistry and Synthetic Transformations of 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One
Electrophilic and Nucleophilic Reactivity at the Enone System
The enone system in 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one possesses two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the double bond. The potent electron-withdrawing effect of the adjacent pentafluoroethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Simultaneously, the conjugated system allows for 1,4-conjugate addition, where nucleophiles attack the β-carbon. The ethoxy group at the 1-position, being an electron-donating group, modulates the reactivity of the double bond. Nucleophilic attack at the β-carbon is a key step in many of the synthetic transformations of this compound, leading to a variety of addition and cyclocondensation products. The electrophilicity of the double bond is enhanced by the cumulative electron-withdrawing effects of the carbonyl and the pentafluoroethyl groups, making it reactive towards a range of nucleophiles.
Cycloaddition Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it an excellent substrate for cycloaddition and cyclocondensation reactions, providing access to a variety of fluorinated five-membered heterocycles. These reactions typically proceed through the initial nucleophilic attack of a dinucleophile at the enone system, followed by an intramolecular cyclization and elimination sequence.
[3+2] Cycloadditions with Dinucleophiles (e.g., Hydroxylamine (B1172632), Hydrazines)
Dinucleophiles such as hydroxylamine and various hydrazines are particularly useful reagents for the construction of five-membered heterocyclic rings from this compound. These reactions are powerful methods for synthesizing biologically relevant fluorinated isoxazoles and pyrazoles.
The reaction of this compound with hydroxylamine hydrochloride leads to the formation of 3-(pentafluoroethyl)isoxazole. The reaction proceeds via an initial nucleophilic attack of the hydroxylamine at the β-carbon of the enone, followed by cyclization and elimination of ethanol (B145695) and water to afford the aromatic isoxazole (B147169) ring. The regioselectivity of this reaction is driven by the electronic effects of the substituents, leading specifically to the 3-pentafluoroethyl substituted isoxazole.
Reaction Scheme for Isoxazole Synthesis:
| Reactant | Reagent | Product |
| This compound | Hydroxylamine hydrochloride | 3-(Pentafluoroethyl)isoxazole |
Analogous to isoxazole synthesis, the reaction of this compound with hydrazine (B178648) and its derivatives provides a direct route to fluorinated pyrazoles. The reaction with hydrazine hydrate (B1144303) yields 3-(pentafluoroethyl)pyrazole. The mechanism involves the initial formation of a hydrazone or enehydrazine intermediate, which then undergoes cyclization to form the pyrazole (B372694) ring.
Furthermore, the use of substituted hydrazines, such as phenylhydrazine (B124118), allows for the synthesis of N-substituted pyrazoles. For instance, the reaction with phenylhydrazine affords 1-phenyl-3-(pentafluoroethyl)pyrazole. The regiochemical outcome of these reactions, leading to the 3-pentafluoroethyl substituted pyrazole, is a consistent feature.
Reaction Data for Pyrazole Synthesis:
| Reagent | Product |
| Hydrazine hydrate | 3-(Pentafluoroethyl)pyrazole |
| Phenylhydrazine | 1-Phenyl-3-(pentafluoroethyl)pyrazole |
These reactions highlight the utility of this compound as a building block for accessing a diverse range of fluorinated pyrazole derivatives, which are of significant interest in medicinal and agricultural chemistry.
Other Cyclocondensation Reactions
Beyond the synthesis of isoxazoles and pyrazoles, this compound can participate in other cyclocondensation reactions with various dinucleophiles. For example, reactions with amidines or guanidines can lead to the formation of fluorinated pyrimidine (B1678525) derivatives. These transformations further underscore the versatility of this fluorinated building block in heterocyclic synthesis. The specific products obtained depend on the nature of the dinucleophile and the reaction conditions employed.
Additions to the Carbon-Carbon Double Bond
The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to nucleophilic addition reactions. A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the enone system. These Michael-type additions lead to the formation of more complex acyclic fluorinated compounds. The resulting products can serve as intermediates for further synthetic manipulations, expanding the scope of accessible fluorinated molecules.
The regioselectivity of these additions is consistently at the β-carbon, driven by the strong polarization of the double bond due to the adjacent carbonyl and pentafluoroethyl groups. The ethoxy group can subsequently be retained or eliminated depending on the reaction conditions and the nature of the nucleophile.
Reactions Involving the Carbonyl Group
The carbonyl group in this compound is part of an α,β-unsaturated system, which allows for both 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate or Michael addition to the β-carbon). The presence of the electron-withdrawing perfluoroethyl group further enhances the electrophilicity of the carbonyl carbon and the β-carbon, making the compound highly susceptible to nucleophilic attack.
The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, leading to the formation of tertiary alcohols after quenching. In contrast, "soft" nucleophiles, such as amines, thiols, and cuprates, generally favor 1,4-addition, resulting in the formation of β-substituted saturated ketones.
| Nucleophile Type | Predominant Reaction | Product Type |
| Grignard Reagents (e.g., RMgX) | 1,2-Addition | Tertiary Alcohol |
| Organolithium Reagents (e.g., RLi) | 1,2-Addition | Tertiary Alcohol |
| Amines (e.g., R₂NH) | 1,4-Addition | β-Amino Ketone |
| Thiols (e.g., RSH) | 1,4-Addition | β-Thio Ketone |
| Organocuprates (e.g., R₂CuLi) | 1,4-Addition | β-Substituted Ketone |
Table 1: Predicted Reactivity of the Carbonyl Group with Various Nucleophiles
Functionalization of the Ethoxy and Perfluoroalkyl Moieties
Beyond the reactivity of the carbonyl group, the ethoxy and perfluoroethyl moieties of this compound offer additional avenues for synthetic transformations.
Derivatization of the Ethoxy Group
The ethoxy group, being part of a vinyl ether system, is susceptible to cleavage under acidic conditions. This reaction proceeds via protonation of the double bond to form a stabilized carbocation, which is then attacked by a nucleophile. This reactivity can be exploited for the derivatization of the ethoxy group.
One key transformation is transetherification , where the ethoxy group is exchanged for another alkoxy group. This reaction is typically catalyzed by transition metals, such as palladium or mercury salts, and is driven by the use of a large excess of the new alcohol. academie-sciences.froup.com This allows for the introduction of various other alkoxy groups, potentially altering the steric and electronic properties of the molecule.
Another important reaction is hydrolysis , which occurs under acidic conditions to yield the corresponding β-ketoaldehyde. This transformation effectively removes the ethoxy group and provides a new synthetic handle for further modifications.
| Reaction | Reagents | Product |
| Transetherification | R'OH, Pd(OAc)₂ or Hg(OAc)₂ | 1-alkoxy-4,4,5,5,5-pentafluoropent-1-en-3-one |
| Hydrolysis | H₃O⁺ | 4,4,5,5,5-pentafluoro-3-oxopentanal |
Table 2: Derivatization Reactions of the Ethoxy Group
Transformations of the Perfluoroethyl Group
The perfluoroethyl group (C₂F₅) is generally considered to be chemically robust. However, the presence of the adjacent carbonyl group can activate the C-F bonds, particularly the one on the α-carbon, towards certain transformations.
A significant transformation is the monodefluorinative halogenation . This reaction has been demonstrated on perfluoroalkyl ketones using organophosphorus reagents. nih.gov This process allows for the selective replacement of a single fluorine atom on the carbon adjacent to the carbonyl group with a halogen (Cl, Br, or I). This transformation is synthetically valuable as it introduces a more reactive handle for subsequent cross-coupling or substitution reactions, thereby enabling further functionalization of the perfluoroalkyl chain. nih.gov
| Reaction | Reagents | Product |
| Monodefluorinative Chlorination | Organophosphorus reagent, Cl-source | 1-ethoxy-4-chloro-4,5,5,5-tetrafluoropent-1-en-3-one |
| Monodefluorinative Bromination | Organophosphorus reagent, Br-source | 1-ethoxy-4-bromo-4,5,5,5-tetrafluoropent-1-en-3-one |
| Monodefluorinative Iodination | Organophosphorus reagent, I-source | 1-ethoxy-4-iodo-4,5,5,5-tetrafluoropent-1-en-3-one |
Table 3: Transformations of the Perfluoroethyl Group
Mechanistic Investigations and Computational Chemistry of 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One and Its Reactions
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
To understand the reaction mechanisms of 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one, researchers would typically employ a combination of kinetic and spectroscopic techniques. Kinetic studies involve monitoring the rate of a reaction under various conditions to deduce the sequence of elementary steps. This could involve changing reactant concentrations, temperature, or solvent and observing the effect on the reaction rate.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for identifying reactants, products, and any transient intermediates. For instance, in situ NMR or IR spectroscopy could be used to observe the formation and decay of short-lived species during a reaction, providing direct evidence for a proposed mechanism.
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and transition states of molecules like this compound. These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.
By mapping the potential energy surface of a reaction, DFT can be used to locate and characterize transition states—the high-energy structures that connect reactants and products. The energy of these transition states determines the activation energy of the reaction, a key factor in its rate. Such calculations have been successfully applied to a wide range of chemical species to understand their structure and reactivity. rsc.org
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape, or conformation, of this compound would significantly influence its reactivity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule and the energy barriers between them. This is often achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, would also be critical. The presence of the highly electronegative fluorine atoms and the ethoxy group would create specific electronic distributions that favor certain reaction pathways over others. The study of fluorinated alkanes, for example, has shown that fluorine substitution has a profound impact on molecular conformation. nih.gov
Prediction of Reactivity and Selectivity
By combining the insights from mechanistic studies and computational chemistry, it would be possible to predict the reactivity and selectivity of this compound in various reactions. For example, by calculating the energies of different possible transition states, one could predict which product is most likely to form (selectivity).
Computational models can also predict which sites on the molecule are most susceptible to attack by different types of reagents (regioselectivity). This predictive power is invaluable in designing new synthetic routes and understanding the behavior of complex molecules. Theoretical predictions of reaction site selectivity have been demonstrated for various perfluoroaromatic compounds. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation beyond Basic Identification
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For a molecule with the complexity of 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one, multi-nuclear NMR experiments (¹H, ¹³C, and ¹⁹F) provide a complete picture of the molecular connectivity and environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy and vinylic protons. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) deshielded by the adjacent oxygen atom (typically in the 3.5–4.5 ppm range) and a triplet for the terminal methyl protons (-CH₃) in the more shielded alkyl region (around 1.2–1.6 ppm). libretexts.orgoregonstate.edu The two vinylic protons on the carbon-carbon double bond would appear as two distinct doublets, a result of coupling to each other. Their chemical shifts would be influenced by their position relative to the carbonyl and ethoxy groups, generally appearing in the vinylic region of 4.5-6.5 ppm. libretexts.org
¹³C NMR: The carbon NMR spectrum would account for all seven carbon atoms in the structure. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield. The two sp² carbons of the double bond would resonate in the typical olefinic region, with their exact shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group. The carbons of the ethoxy group and the highly fluorinated carbons of the pentafluoroethyl group would have characteristic chemical shifts, with the latter showing complex splitting patterns due to strong C-F coupling.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for its characterization. nih.govslideshare.net The pentafluoroethyl group (-CF₂CF₃) contains two chemically distinct fluorine environments. This would give rise to two signals in the ¹⁹F NMR spectrum. wikipedia.orgthermofisher.com The -CF₃ group would appear as a triplet due to coupling with the adjacent -CF₂ group, while the -CF₂ group would appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The large chemical shift dispersion in ¹⁹F NMR ensures these signals are well-resolved. thermofisher.com
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
|---|---|---|---|---|
| ¹H | -OCH₂CH₃ | ~3.8 - 4.2 | Quartet (q) | ~7 Hz |
| ¹H | -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7 Hz |
| ¹H | -CH=CH-C=O | ~5.5 - 6.0 | Doublet (d) | ~12-15 Hz (trans) |
| ¹H | EtO-CH=CH- | ~7.5 - 8.0 | Doublet (d) | ~12-15 Hz (trans) |
| ¹⁹F | -CF₂CF₃ | ~ -80 to -90 | Triplet (t) | ~2-5 Hz |
| ¹⁹F | -CF₂CF₃ | ~ -115 to -125 | Quartet (q) | ~2-5 Hz |
Mass Spectrometry (HRMS, Fragmentation Analysis) for Complex Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the elemental composition of a molecule. nih.gov For this compound (C₇H₇F₅O₂), HRMS would verify its molecular formula by matching the experimental mass-to-charge ratio (m/z) to the calculated theoretical mass with high precision (typically within 5 ppm).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers deep structural insights by breaking the molecule into smaller, charged fragments. The fragmentation of this compound is expected to be dictated by the presence of the ketone and the stable pentafluoroethyl group. researchgate.net Key fragmentation pathways would likely involve alpha-cleavage adjacent to the carbonyl group. libretexts.orgyoutube.com
Expected fragmentation patterns include:
Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the ether bond.
Loss of the pentafluoroethyl radical (-•CF₂CF₃): A common fragmentation for fluorinated compounds, leading to a stable C₂F₅ radical. whitman.edu
Alpha-cleavage: Breakage of the C-C bond between the carbonyl group and the pentafluoroethyl group, yielding a stable C₂F₅⁺ cation (m/z = 119) and an acylium ion.
McLafferty Rearrangement: While less common for enones, a rearrangement involving the transfer of a hydrogen atom from the ethoxy chain to the carbonyl oxygen could occur under certain conditions, leading to a characteristic neutral loss. youtube.com
| m/z (Predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 218 | [C₇H₇F₅O₂]⁺• | Molecular Ion (M⁺•) |
| 173 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 119 | [C₂F₅]⁺ | Alpha-cleavage |
| 99 | [M - •C₂F₅]⁺ | Alpha-cleavage |
| 69 | [CF₃]⁺ | Cleavage of C-C bond in C₂F₅ group |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comtriprinceton.org The analysis of these spectra provides a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the α,β-unsaturated ketone. researchgate.net Conjugation typically lowers this frequency to the 1650–1700 cm⁻¹ range. Another key absorption would be the C=C stretching vibration, usually found around 1600–1650 cm⁻¹. The spectrum will also feature very strong and characteristic C-F stretching bands in the 1100–1300 cm⁻¹ region. C-H stretching and bending vibrations from the ethoxy and vinylic groups will appear in their usual regions (around 2850-3100 cm⁻¹ and 1300-1500 cm⁻¹, respectively).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds with polarizable electron clouds. libretexts.org Therefore, the C=C double bond is expected to show a strong Raman scattering signal. The symmetric vibrations of the C-F bonds may also be more prominent in the Raman spectrum compared to the IR spectrum. As water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media. edinst.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H stretch (sp³) | 2850 - 3000 | Medium | Medium |
| C-H stretch (sp²) | 3000 - 3100 | Medium | Medium |
| C=O stretch (conjugated ketone) | 1650 - 1700 | Strong | Medium |
| C=C stretch (alkene) | 1600 - 1650 | Medium-Weak | Strong |
| C-F stretch | 1100 - 1300 | Very Strong | Weak |
| C-O stretch (ether) | 1050 - 1150 | Strong | Weak |
X-ray Crystallography for Solid-State Structure Determination (for derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov While obtaining a suitable single crystal of the parent liquid compound may be challenging, solid derivatives can be synthesized and analyzed. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the compound's conformation in the solid state.
For a derivative of this compound, crystallographic analysis would reveal key structural features such as the planarity of the enone system and the orientation of the ethoxy and pentafluoroethyl groups. Furthermore, it would elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding or interactions involving the fluorine atoms, which can significantly influence the material's physical properties. researchgate.net
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques coupled with mass spectrometry are indispensable for separating components of a mixture and assessing the purity of a compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound should be amenable to GC-MS analysis. diva-portal.org This technique separates compounds based on their boiling points and interactions with a stationary phase. The coupled mass spectrometer then provides mass information for the eluting compounds, allowing for their identification and quantification. GC-MS is highly effective for detecting and identifying volatile impurities or byproducts from a synthesis reaction. The use of inert columns is often recommended for analyzing reactive fluorinated compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not sufficiently volatile or stable for GC. chromatographyonline.comnih.gov For this compound and its potential derivatives or reaction mixtures, reversed-phase LC could be employed to separate components based on polarity. Coupling the LC system to a high-resolution mass spectrometer (LC-HRMS) would enable the accurate identification of components and the sensitive quantification of the target analyte even in complex matrices. nih.gov
Applications of 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One As a Versatile Synthetic Building Block
Role in the Synthesis of Fluorinated Agrochemical and Pharmaceutical Precursors
The incorporation of fluorine into agrochemical and pharmaceutical compounds is a well-established strategy to enhance their biological activity, metabolic stability, and bioavailability. nih.govolemiss.edu 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds, which are core structures in many active ingredients.
One of the most significant applications of this building block is in the synthesis of fluorinated pyrazoles. Pyrazole (B372694) derivatives are a prominent class of compounds with a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties in agriculture, as well as anti-inflammatory, analgesic, and anticancer activities in medicine. nih.gov
The reaction of this compound with hydrazine (B178648) and its derivatives provides a direct route to 3-pentafluoroethyl-substituted pyrazoles. The enone functionality of the molecule readily undergoes a condensation reaction with the binucleophilic hydrazine. researchgate.net This cyclization reaction is often highly regioselective, leading to the formation of pyrazoles with the pentafluoroethyl group at a specific position, which is crucial for their biological function.
A general reaction scheme for the synthesis of 3-pentafluoroethylpyrazoles is depicted below:
Reaction of this compound with a substituted hydrazine (R-NHNH₂) to yield a 3-pentafluoroethyl-pyrazole derivative.
The specific substitution on the hydrazine (R group) can be varied to produce a diverse library of pyrazole-based compounds for screening in drug discovery and agrochemical research programs.
Contributions to the Development of Novel Fluorinated Materials and Ligands
The unique properties imparted by the pentafluoroethyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive precursor for the development of novel fluorinated materials. growthmarketreports.com
This building block can be utilized in polymerization reactions to create fluorinated polymers with tailored properties. For instance, the enone functionality can participate in various polymerization processes, leading to materials with enhanced thermal and chemical stability, which are desirable for applications in electronics, aerospace, and protective coatings.
Furthermore, this compound is a valuable tool for the synthesis of fluorinated ligands for coordination chemistry and catalysis. nsf.gov The introduction of a pentafluoroethyl group into a ligand can significantly influence the electronic properties and stability of the resulting metal complexes. These fluorinated ligands can lead to catalysts with improved performance, selectivity, and longevity in a variety of chemical transformations. The synthesis of such ligands often involves the reaction of the enone with appropriate nucleophiles to introduce coordinating functionalities.
Strategies for Introducing the Perfluoroethyl-Enone Motif into Complex Molecular Architectures
The perfluoroethyl-enone motif, present in this compound, is a valuable functional group for the construction of complex fluorinated molecules. Several synthetic strategies can be employed to incorporate this motif into larger and more intricate molecular architectures.
One common approach is through Michael addition reactions . The electron-deficient double bond of the enone system is susceptible to nucleophilic attack by a wide range of carbon and heteroatom nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively extending the molecular framework.
Another important strategy involves cycloaddition reactions . The double bond of the enone can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. These reactions provide a powerful means to construct five- and six-membered ring systems containing the perfluoroethyl group in a stereocontrolled manner.
Furthermore, the carbonyl group of the enone can be targeted for various transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions, to further functionalize the molecule and build molecular complexity.
Future Perspectives in Synthetic Organic Chemistry
The demand for new and improved fluorinated molecules in various fields of science and technology continues to grow. researchandmarkets.comarchivemarketresearch.com As a versatile and reactive building block, this compound is poised to play an increasingly important role in meeting this demand.
Future research is likely to focus on several key areas:
Development of new catalytic methods: The exploration of novel catalysts to promote highly selective and efficient transformations of this compound will be a major focus. This includes the development of asymmetric catalytic systems to access chiral fluorinated molecules with high enantiomeric purity.
Expansion of the synthetic toolbox: The discovery and development of new reactions and synthetic methodologies that utilize this compound as a key starting material will broaden its applicability in organic synthesis.
Applications in materials science: Further exploration of this building block in the synthesis of advanced materials with novel properties, such as fluorinated liquid crystals, polymers for optical applications, and functional coatings, is anticipated. growthmarketreports.com
Green chemistry approaches: The development of more sustainable and environmentally friendly synthetic routes utilizing this compound, for example, through the use of flow chemistry or solvent-free reaction conditions, will be an important area of investigation. googleapis.com
Conclusion and Future Directions in the Research of 1 Ethoxy 4,4,5,5,5 Pentafluoropent 1 En 3 One
Summary of Key Research Achievements
Research concerning 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one and related β-alkoxyvinyl polyfluoroalkyl ketones has established them as versatile intermediates in organic synthesis. A primary achievement lies in their successful application as precursors for a diverse range of fluorine-containing heterocyclic compounds. The inherent reactivity of the enone system, characterized by an electron-deficient double bond and a reactive carbonyl group, allows for a variety of transformations.
Key reaction manifolds that have been successfully explored for this class of compounds include:
Cycloaddition Reactions: These compounds readily participate in [4+2] and [3+2] cycloaddition reactions, providing access to a variety of six- and five-membered rings, respectively. The presence of the pentafluoroethyl group often influences the regioselectivity and stereoselectivity of these transformations.
Conjugate Addition Reactions: The electron-deficient nature of the double bond facilitates conjugate addition of various nucleophiles, including amines, thiols, and carbanions. This has been a cornerstone for the synthesis of more complex acyclic fluorinated molecules.
Reactions with Dinucleophiles: The 1,3-dielectrophilic nature of these enones has been exploited in reactions with dinucleophiles such as hydrazines, hydroxylamine (B1172632), and ureas to construct five- and six-membered heterocycles like pyrazoles, isoxazoles, and pyrimidines.
These achievements have demonstrated the significant potential of this compound as a valuable tool for introducing fluorinated moieties into organic frameworks.
Identification of Remaining Challenges and Unexplored Reactivity
Despite the progress made, several challenges and areas of unexplored reactivity remain in the chemistry of this compound.
Challenges in Synthesis and Handling:
| Challenge | Description |
| Scalability of Synthesis | While synthetic routes exist, developing highly efficient, scalable, and cost-effective methods for the preparation of this compound remains a key challenge for its broader application in industrial settings. |
| Stereocontrol | Achieving high levels of stereocontrol in reactions involving the chiral centers that can be generated from this prochiral molecule is an ongoing area of research. The development of effective asymmetric catalytic systems is crucial. |
| Stability and Handling | Like many reactive organic compounds, issues related to stability and handling under various conditions can pose challenges, particularly on a larger scale. |
Unexplored Reactivity:
A significant portion of the reactivity of this compound is yet to be fully investigated. For instance, its potential in modern synthetic methodologies such as photoredox catalysis and electro-organic synthesis is largely untapped. The unique electronic properties conferred by the pentafluoroethyl group could lead to novel and unexpected reaction pathways under these conditions. Furthermore, the exploration of its reactivity in multicomponent reactions could provide rapid access to complex molecular architectures from simple starting materials.
Outlook for Novel Synthetic Applications and Methodologies
The future of research on this compound is promising, with potential for significant contributions to various areas of synthetic chemistry.
Novel Synthetic Applications:
The development of new synthetic methods utilizing this building block is expected to enable the synthesis of novel fluorinated compounds with potential biological activity. Given that the introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, new libraries of fluorinated heterocycles derived from this enone could be of great interest in medicinal chemistry.
Emerging Methodologies:
The integration of this compound into modern synthetic workflows holds considerable promise. This includes its use in continuous flow chemistry, which can offer advantages in terms of safety, scalability, and reaction control for handling highly reactive intermediates. Furthermore, the application of machine learning and computational chemistry to predict its reactivity and guide the discovery of new reactions is an exciting future direction. The development of novel asymmetric catalytic transformations involving this substrate will be a key area of focus to unlock its full potential in the synthesis of enantiomerically pure fluorinated compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for laboratory-scale preparation of 1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via Claisen-type condensation between fluorinated acetylating agents and ethoxy-substituted precursors under anhydrous conditions. For example, ethyl trifluoroacetoacetate synthesis (similar to CAS 372-31-6 in ) involves base-catalyzed condensation with fluorinated ketones. Key conditions include:
- Use of lithium diisopropylamide (LDA) or other strong bases to deprotonate the β-ketoester intermediate.
- Strict moisture control to avoid hydrolysis of fluorinated intermediates.
- Low-temperature (-78°C) conditions to stabilize reactive enolate species.
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Expect five equivalent CF₃/CF₂ signals in the range of -70 to -85 ppm (δ) due to pentafluorinated groups. Splitting patterns can confirm substituent geometry .
- ¹H NMR : The enolic proton (C=CH-) appears as a doublet near δ 6.5–7.0 ppm (J = 12–16 Hz), while the ethoxy group shows a quartet (δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for OCH₂) .
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental X-ray crystallographic data for the enone geometry be resolved?
- Methodological Answer :
- Perform DFT geometry optimization using software like Gaussian or ORCA, incorporating solvent effects and dispersion corrections (e.g., D3-BJ). Compare bond lengths and angles with SHELX-refined crystallographic data ( ). Discrepancies often arise from crystal packing forces absent in gas-phase calculations.
- Validate computational models by refining against experimental data using Hirshfeld surface analysis or QTAIM (Quantum Theory of Atoms in Molecules) to assess intermolecular interactions .
Q. What strategies mitigate regioselectivity challenges during fluorination steps in the synthesis of this compound?
- Methodological Answer :
- Directed fluorination : Use protecting groups (e.g., silyl ethers) to block undesired positions, as seen in analogous biphenyl fluorination ().
- Electrophilic fluorination reagents : Select reagents like Selectfluor® or NFSI (N-fluorobenzenesulfonimide) for controlled mono- or polyfluorination.
- In-situ monitoring : Employ ¹⁹F NMR kinetics to track fluorination progress and adjust reaction time/temperature to favor the desired regioisomer .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported solubility or stability data for this compound across studies?
- Methodological Answer :
- Conduct accelerated stability studies under varied conditions (humidity, light, temperature) using HPLC or GC-MS to monitor degradation.
- Compare results with perfluorinated compound databases (e.g., Pharos Project, ) to identify trends in fluorinated enone stability.
- Use multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, storage container material) causing discrepancies .
Experimental Design Considerations
Q. What precautions are essential when handling this compound in air- or moisture-sensitive reactions?
- Methodological Answer :
- Use Schlenk line or glovebox techniques for reactions requiring anhydrous/inert conditions.
- Store the compound under argon or nitrogen in amber vials with PTFE-lined caps to prevent hydrolysis.
- Confirm purity via Karl Fischer titration before use in sensitive reactions (e.g., organometallic couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
